N‑7 Substitution Status: Free N–H vs. 7‑Methyl Analogue Solubility and Derivatization Potential
The target hydrochloride salt bears an unsubstituted N‑7 position, whereas the closest commercially available analogue, 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CAS 2089258-48-8), contains a methyl group at N‑7. This structural difference eliminates one hydrogen‑bond donor (HBD). The target compound’s free base exhibits a computed HBD count of 2 and topological polar surface area (TPSA) of 77 Ų, while the 7‑methyl congener has only 1 HBD and a TPSA of 77 Ų. [1] Additionally, the hydrochloride salt provides a verified purity specification of 95% and a molecular weight of 203.63 g/mol, ensuring a defined stoichiometric form for synthesis, whereas the 7‑methyl analogue is often supplied as the free base or dihydrochloride, complicating direct stoichiometric substitution.
| Evidence Dimension | Hydrogen‑bond donor count / TPSA / salt-form stoichiometry |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 77 Ų (free base); MW = 203.63 g/mol (HCl salt, 95% purity); free N‑H at position 7 [1]. |
| Comparator Or Baseline | 3-(Aminomethyl)-7-methyl analogue (CAS 2089258-48-8): HBD = 1, TPSA = 77 Ų, MW = 179.18 g/mol (free base) [1]. |
| Quantified Difference | ΔHBD = +1 (target); identical TPSA; ΔMW = +24.45 g/mol (HCl salt vs. free base); ΔN‑7 substitution = methyl absent → free N–H present [1]. |
| Conditions | Computed molecular descriptors (PubChem 2021.05.07 release); vendor‑reported purity (Aladdin Scientific, Leyan). |
Why This Matters
An additional H‑bond donor at N‑7 directly impacts target engagement in PDE1/P2X7 pharmacophores where the N‑7 region forms critical hydrogen bonds; procurement of the free N‑H version enables SAR expansion that 7‑alkyl congeners cannot support [1].
- [1] PubChem. 3-(Aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (CID 125515230). Computed Properties. View Source
